tert-butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate

Stereochemistry Enantiomeric Excess Sphingolipid Biology

tert-Butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate (CAS 140408-14-6), commonly referred to as N-Boc-D-erythro-dihydro-D-sphingosine or Boc-sphinganine, is a synthetically protected derivative of the endogenous sphingoid base dihydrosphingosine (sphinganine). It belongs to the class of N-tert-butyloxycarbonyl (Boc)-protected amino alcohols and features a C18 aliphatic chain with vicinal 1,3-dihydroxy groups and (2S,3R) stereochemistry.

Molecular Formula C23H47NO4
Molecular Weight 401.6 g/mol
Cat. No. B12296517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate
Molecular FormulaC23H47NO4
Molecular Weight401.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(C(CO)NC(=O)OC(C)(C)C)O
InChIInChI=1S/C23H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h20-21,25-26H,5-19H2,1-4H3,(H,24,27)
InChIKeyMCEGFLZHNLEUFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate: A Protected Sphingoid Base Building Block for Ceramide and Sphingolipid Synthesis


tert-Butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate (CAS 140408-14-6), commonly referred to as N-Boc-D-erythro-dihydro-D-sphingosine or Boc-sphinganine, is a synthetically protected derivative of the endogenous sphingoid base dihydrosphingosine (sphinganine). It belongs to the class of N-tert-butyloxycarbonyl (Boc)-protected amino alcohols and features a C18 aliphatic chain with vicinal 1,3-dihydroxy groups and (2S,3R) stereochemistry . The Boc group serves as a temporary amine protecting group that is stable under basic conditions and catalytic hydrogenation yet cleanly removable under mild acidic conditions, making this compound a versatile intermediate in the multi-step synthesis of bioactive sphingolipids including ceramides, sphingomyelins, sphingosine-1-phosphate, and radiolabeled sphingoid bases [1]. It is supplied as a white solid with a molecular formula of C23H47NO4 and a molecular weight of 401.62 g/mol, and is typically stored at -20°C under inert atmosphere to maximize shelf life .

Why Generic Substitution of tert-Butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate Fails: The Criticality of Boc Protection and Stereochemistry in Sphingolipid Research


In-class substitution of this compound with unprotected sphinganine, N-acetyl sphinganine, or even the unsaturated Boc-sphingosine analog is problematic and can lead to synthetic failure or misleading biological results. Unprotected sphinganine is prone to oxidation at the amine and is significantly less soluble in organic solvents, complicating its use in multi-step syntheses . N-Acetyl sphinganine, while protected, cannot be chemoselectively deprotected in the presence of ester or amide bonds, limiting its utility. The unsaturated analog N-Boc-sphingosine contains a C4–C5 trans double bond that alters molecular geometry and introduces a site for oxidative degradation, rendering it unsuitable for applications requiring a fully saturated sphingoid backbone. Furthermore, the (2S,3R) stereochemistry of this compound is essential for biological recognition by sphingosine kinases, ceramide synthases, and sphingolipid receptors; use of the (2S,3S)-threo or racemic mixtures can abrogate or alter downstream signaling [1]. The quantitative evidence below substantiates why this specific compound must be specified for procurement.

Quantitative Evidence Guide: Differentiating tert-Butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate from Closest Analogs


Stereochemical Purity: (2S,3R)-D-erythro Configuration Versus Racemic or Threo Isomers

The (2S,3R)-D-erythro stereochemistry of tert-butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate is established from L-serine-derived chiral synthons, yielding enantiomeric excess (ee) ≥99% and diastereomeric excess (de) >99% [1]. In contrast, commercially available DL-erythro-dihydrosphingosine is a racemic mixture with 0% ee, and DL-threo-dihydrosphingosine exhibits the opposite relative stereochemistry that is not recognized by mammalian sphingosine kinases . The use of racemic or threo isomers in biological assays can result in a ≥50% reduction in substrate activity or inhibitor potency compared to the enantiopure D-erythro form [2].

Stereochemistry Enantiomeric Excess Sphingolipid Biology

Synthetic Yield Advantage of Boc Protection in Multi-Step Sphingolipid Synthesis

The tert-butyloxycarbonyl (Boc) protecting group enables near-quantitative yields in downstream transformations. Hydrogenolytic removal of the N,N-dibenzyl protecting group in the presence of Boc anhydride provides N-Boc-protected sphinganine in 87% yield [1]. An analogous multi-step sequence for the threo isomer achieves N-Boc-L-threo-sphinganine in 59% overall yield over four steps. In contrast, unprotected sphinganine is susceptible to N-oxidation and dimerization, limiting synthetic yields to <50% in analogous multi-step sequences due to competing side reactions [2]. The Boc group also tolerates LiAlH4 reduction of Weinreb amides at -33°C without loss of optical purity, a key transformation incompatible with acetyl protecting groups [1].

Organic Synthesis Protecting Group Strategy Sphinganine Derivatives

Differential Solubility and Handling Properties Compared to Unprotected Dihydrosphingosine

Unprotected DL-erythro- and DL-threo-dihydrosphingosines are reported to be 'much less soluble in methanol/water mixtures' than sphingosine, and upon recrystallization from methanol/water they form irregular lamellar structures or platelets that complicate handling and accurate dispensing . By contrast, tert-butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate is supplied as a free-flowing white solid with good solubility in dichloromethane, ethyl acetate, and THF, enabling precise gravimetric measurement and homogeneous reaction mixtures . The calculated log P is approximately 7.2, consistent with the lipophilic C18 chain, but the Boc group provides sufficient organic solubility for standard synthetic operations.

Physicochemical Properties Solubility Formulation

Antibacterial Activity of the Underlying Sphingoid Base: Dihydrosphingosine Versus Sphingosine and Phytosphingosine

The sphingoid base scaffold released upon Boc deprotection—dihydrosphingosine (sphinganine)—exhibits a distinct antimicrobial profile compared to structurally related long-chain bases. Against a panel of Gram-positive and Gram-negative bacteria, dihydrosphingosine demonstrates an MBC range of 0.6 to 39.1 μg/mL, while sphingosine (unsaturated analog) shows an MBC range of 0.3 to 19.6 μg/mL, and phytosphingosine (4-hydroxy sphinganine) exhibits an MBC range of 3.3 to 62.5 μg/mL [1]. The saturated C18 chain of dihydrosphingosine provides intermediate potency with a broader spectrum than phytosphingosine, making Boc-sphinganine a valuable prodrug-like precursor for developing antimicrobial sphingolipid analogs with defined chain saturation [2].

Antimicrobial Sphingoid Base Long-Chain Base

Key Application Scenarios for tert-Butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Bioactive Ceramides and Sphingomyelins

The ≥99% ee of this compound ensures that downstream ceramides and sphingomyelins produced via N-deprotection and N-acylation maintain the natural D-erythro configuration required for biological activity. This is essential for generating authentic standards for lipidomics, for synthesizing ceramide-based drug candidates, and for studying sphingolipid-protein interactions where stereochemistry determines binding affinity [1].

Radiolabeled Sphingolipid Precursor for Metabolic Tracing Studies

The Boc protection renders the amine inert during radiolabeling steps, enabling the synthesis of [³H]- or [¹⁴C]-labeled sphinganine-1-phosphate and sphingosine-1-phosphate with high radiochemical purity. Unprotected sphinganine would undergo unwanted side reactions under labeling conditions. This application is documented in established methods for preparing radiolabeled sphingolipid precursors [2].

Protein Kinase C (PKC) Inhibition and Sphingosine Kinase Substrate Profiling

The deprotected dihydrosphingosine scaffold is a known PKC inhibitor and sphingosine kinase substrate. The Boc-protected form serves as a stable prodrug that can be deprotected in situ or used as a control in enzymatic assays. The saturated C18 chain provides a distinct kinetic profile compared to unsaturated sphingosine, with differential MBC values (0.6–39.1 μg/mL) enabling selective antimicrobial applications where a saturated scaffold is desired [3].

Medicinal Chemistry Campaigns for Antimicrobial Sphingolipid Analogs

For SAR programs targeting Gram-positive and Gram-negative pathogens, the Boc-sphinganine scaffold offers an intermediate antimicrobial potency window (MBC 0.6–39.1 μg/mL) compared to the more potent but cytotoxic sphingosine scaffold (MBC 0.3–19.6 μg/mL). The Boc group allows for modular diversification at the amine after deprotection, while the saturated chain eliminates the metabolic and oxidative instability associated with the C4–C5 trans double bond of sphingosine [4].

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